molecular formula C12H16BrNO B14280860 N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide CAS No. 137092-42-3

N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B14280860
CAS No.: 137092-42-3
M. Wt: 270.17 g/mol
InChI Key: OCDSXDDDWMKMOK-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 2-bromobenzylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Bromophenyl ketones or acids.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-2,2-dimethylpropanamide
  • N-(4-Bromophenyl)-2,2-dimethylpropanamide
  • N-(2-Chlorophenyl)-2,2-dimethylpropanamide

Uniqueness

N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

137092-42-3

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

OCDSXDDDWMKMOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=CC=C1Br

Origin of Product

United States

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